

4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support

Compound of Interest

Compound Name:	4-Methyl-3-(trifluoromethyl)benzonitrile
Cat. No.:	B1351012

An In-Depth Technical Guide to **4-Methyl-3-(trifluoromethyl)benzonitrile** (CAS: 261952-06-1): A Key Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of **4-Methyl-3-(trifluoromethyl)benzonitrile**, a fluorinated aromatic compound with the CAS number 261952-06-1. It details its synthesis, chemical properties, and applications, making it a valuable resource for researchers and scientists. The guide emphasizes its strategic importance as a building block in modern synthesis.

Introduction and Overview

4-Methyl-3-(trifluoromethyl)benzonitrile is a substituted aromatic compound that has gained significant interest as a building block in organic synthesis. Its nitrile group provides a gateway to diverse chemical transformations, while the trifluoromethyl group enhances its physical and chemical properties.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (CF_3) group is often considered a "super methyl" group in drug design. Its introduction into a molecule can profoundly enhance its properties.

- Enhanced Lipophilicity: The CF_3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross biological membranes.
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF_3 group highly resistant to metabolic degradation by enzymes like CYP450.
- Improved Binding Affinity: The high electronegativity of the CF_3 group can alter the electronic properties of the entire molecule, potentially leading to increased affinity for specific targets.

The Synthetic Versatility of the Nitrile Group

The nitrile (cyano) group is a synthetically powerful functional handle. It serves as a precursor to several other critical functionalities, providing chemists with a wide range of synthetic routes.

- Hydrolysis to form carboxylic acids.
- Reduction to yield primary amines.
- Reaction with organometallic reagents to produce ketones.
- Participation in cycloaddition reactions to construct heterocyclic rings.

This dual functionality makes **4-Methyl-3-(trifluoromethyl)benzonitrile** a prized intermediate for accessing complex molecular architectures.

Caption: Structure and key functional groups of the topic molecule.

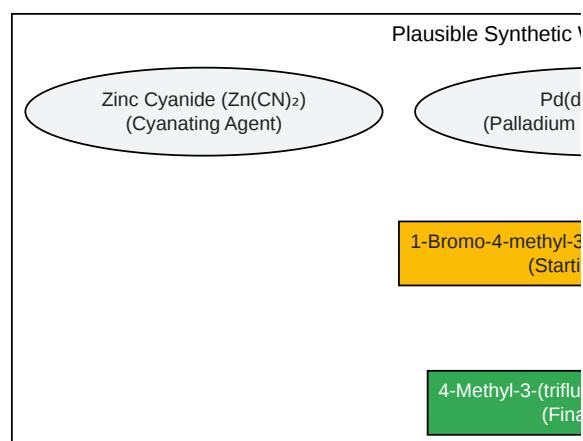
Physicochemical Properties and Characterization

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis.

Key Properties

The following table summarizes the essential physicochemical data for **4-Methyl-3-(trifluoromethyl)benzonitrile**.

Property	Value
CAS Number	261952-06-1
Molecular Formula	C ₉ H ₆ F ₃ N
Molecular Weight	185.15 g/mol
Appearance	White to Yellow Solid
Melting Point	60 - 62 °C
Boiling Point	~205 - 207 °C (at 760 mmHg)
Solubility	Poorly soluble in water; Soluble in common organic solvents (e.g.
IUPAC Name	4-methyl-3-(trifluoromethyl)benzonitrile
SMILES	CC1=C(C=C(C=C1)C#N)C(F)(F)F
InChI Key	YWAGJCPTOFGIS-UHFFFAOYSA-N


Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of the compound. While specific spectra are proprietary to suppliers, a standard

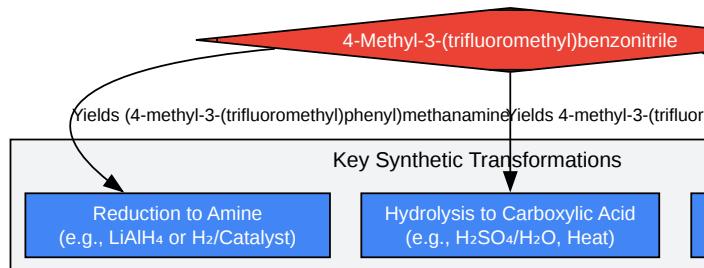
- ¹H NMR: Expected signals would correspond to the aromatic protons and the methyl group protons, with coupling patterns revealing their relative p
- ¹³C NMR: Signals would confirm the number of unique carbon environments, including the quaternary carbons of the nitrile and trifluoromethyl grou
- ¹⁹F NMR: A strong singlet is expected, characteristic of the CF₃ group, which is a definitive indicator of its presence.
- IR Spectroscopy: A sharp, strong absorption band around 2230 cm⁻¹ would be indicative of the C≡N stretch.
- Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 185.15.

Synthesis and Manufacturing

While multiple proprietary methods exist, a plausible and common strategy for synthesizing substituted benzonitriles involves the palladium-catalyzed tolerance and generally good yields.

[Click to download full resolution image](#)

Caption: Plausible synthetic workflow for the target molecule.


Representative Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes a generalized procedure based on established methods for aryl nitrile synthesis.[\[10\]](#)

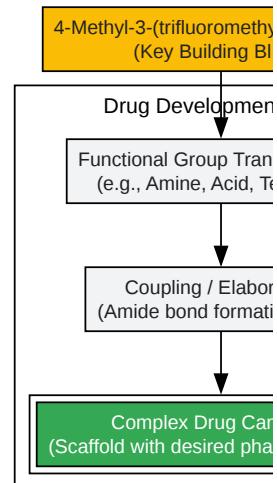
- **Inert Atmosphere Setup:** To a flame-dried Schlenk flask, add 1-bromo-4-methyl-3-(trifluoromethyl)benzene (1.0 eq), zinc cyanide ($Zn(CN)_2$, 0.6 eq),
 - **Causality:** An inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Zinc cyanide is a strong reducing agent that can be oxidized by air.
- **Solvent Addition:** Add anhydrous, degassed N,N-dimethylformamide (DMF) via cannula to the flask.
 - **Causality:** DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperature.
- **Reaction Execution:** Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
 - **Causality:** Heat is required to drive the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
- **Workup and Quenching:** After cooling to room temperature, quench the reaction by pouring it into an aqueous solution of ammonia or sodium bicarbonate.
 - **Causality:** The aqueous basic solution complexes with and removes residual zinc salts and deactivates any remaining cyanide.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The **4-Methyl-3-(trifluoromethyl)benzonitrile**.
 - **Self-Validation:** Purity should be confirmed post-purification using the spectroscopic methods outlined in Section 2.2.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further transformation, enabling the synthesis of more complex molecules.

[Click to download full resolution image](#)

Caption: Key transformations of the nitrile functional group.


Representative Experimental Protocol: Reduction of Nitrile to Primary Amine

- **Reagent Preparation:** In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride ($LiAlH_4$),
 - **Causality:** $LiAlH_4$ is a powerful reducing agent capable of reducing nitriles. The reaction is highly exothermic and reactive with water, necessitating a flame-dried flask and an inert atmosphere.
- **Substrate Addition:** Dissolve **4-Methyl-3-(trifluoromethyl)benzonitrile** (1.0 eq) in anhydrous THF and add it dropwise to the $LiAlH_4$ suspension via cannula.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the starting material is consumed.
- **Quenching (Fieser workup):** Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL).
 - **Causality:** This specific quenching procedure is crucial for safely neutralizing the excess $LiAlH_4$ and precipitating the aluminum salts as a granular solid.

- Purification: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate further purified if necessary.

Applications in Research and Drug Development

This compound is not an end product but a critical intermediate. Its structure is a recurring motif in the design of new pharmaceuticals and agrochemicals, selectivity, and pharmacokinetic properties of lead compounds.^[4]

[Click to download full resolution image](#)

Caption: Logical flow from building block to a drug candidate.

Safety, Handling, and Storage

Proper handling of **4-Methyl-3-(trifluoromethyl)benzonitrile** is essential due to its potential toxicity.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).^[8]

Hazard Code	Hazard Statement
H301 / H302	Toxic / Harmful if swallowed
H311	Toxic in contact with skin
H331 / H332	Toxic / Harmful if inhaled
H315	Causes skin irritation
H319	Causes serious eye irritation

Note: The exact classification (e.g., H301 vs. H302) may vary slightly between suppliers.^[8]

Handling and Storage Recommendations

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.^{[11][12]}
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a respirator as needed.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.^[9] Keep away from heat, sparks, open flames, and strong oxidizers.

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be handled as hazardous waste. [\[11\]](#) [\[15\]](#)

References

- **4-Methyl-3-(trifluoromethyl)benzonitrile.** Alachem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9YQ_pChSnnuaUgl3IWNVgkv-uVd-aw9cy1QyMcFRBxj]
- **4-Methyl-3-(trifluoromethyl)benzonitrile.** ChemScene. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSvp3INp7G4mw6NfKG1z0vPKyujeTpN7bC1C75oJTSGBaAHZdkMa7vFr5GHAev9mk6NnpnruZzKfgGuzTINXgjlxCOK6iTk4eun>]
- **4-Methyl-3-(trifluoromethyl)benzonitrile** | 261952-06-1. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDCR0YjcDgERRUyavg4Ju4deCO_LqGnqtRFMeOS9QB0bJkOI7B2Fb1g04SDBKHPs7hCvTAnhF_WpVdnSaEUXkpw7R0ETv]
- **4-Methyl-3-(trifluoromethyl)benzonitrile**, 97+%, Thermo Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AL3N3IN4tRYJqlTVbb1iy18U0AEpcuSQPUkeOHMZXByyxPmBu5oOVGsbg-4yu9J1xwMFS4gpsinL2HCxb3lh_ABbiKswimaNsOdoh7NnCZ6KQa4x]
- **CAS 261952-06-1 4-Methyl-3-(Trifluoromethyl)benzonitrile.** BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEOrNVIXOxCzR13deVjuo3pBUnjGm6lOd5rg6pXhIThqe_EkBLK2dQsw2crqCiLYrqXdhPXn9uSUEDFozcEYqalAj6Km1lHe1Rfo]
- **4-Methyl-3-(trifluoromethyl)benzonitrile** | C9H6F3N | CID 2775598. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/hqeDkiWIV_dg3JZgd8FjJsfvJwsODo4tAPdpF7eBrJDD0ABni8y4RAuJssJewdBhmoX7DyZu-ARRTxooOAs4_VEwIIUbLZ7bSNxoLtIQQWxXbUm-l]
- Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data. NJ-Finechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/PGIHTvtRNJWxacbcOICFbrDweJ8_Uuo2KEg_A4yO1932g7qcY47BQufUFezUnpW2EJK4ptdl4CqVP0Xi1dfiuqdNIFXmclnYKUIMh3DBwpAk5Qzv]
- 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile Safety Data Sheet. Synquest Labs. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/4-Fluoro-3-methyl-5-\(trifluoromethyl\)benzonitrileSafetyDataSheet](https://vertexaisearch.cloud.google.com/grounding-api-redirect/4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrileSafetyDataSheet)]
- The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. Autech Industry Co., Limited. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/yCyZEEVA04sIBvyGSy0cRhiklxz2W17-9NeYnsbAnD40NK0MuRpAuDcYB0l9QdNe6VJTbgLqr2oSamZqWjZonO3OSnl-0y0azSAVM1QKNglbVF>]
- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzonitrile. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6GuaQrD_YUTrr5X1A2LEXSSB6oY28IQ5aKiYkvgFkDuJkLrZ5GtILW6vRop9n5fB10PNtrPeS6HtPufWZBuqlL6_sFlza1QH13ArRI3bPiDcbyAy82C2JrafvZr7Bbl6BM0PRAG2DCDyvcaFAN64z2IBFY8UWnVqBZr2EtCt_X2nPdyakn9sFiXKaOkIF6dooZaLq-OdMTBJUMwC_PxRi]
- SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWpgi02SRnGvJX3ldVBxaxBQa3Gx089nJMqMJFa1eOOK9bvqi3-BxZF0olRnvt�1Rg=>]
- SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzonitrile. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/Y5IxEPq_ISKUQB3ofj1lMrDdvI3Z0oyJsLnzC89K6wu3toEVfaVIBldN84i7N3m_4MZuNqUpoq7UTcHHKbKrKsnSvNMyA2PAU1mpOLDZakMr7m:DvaBOOwsRwHWvkWY788_cPL6zEcXEFTBXJ2UmL8rCiFuxiRFXnbsfiSIEqgLW6boCRDQMxgsBzmpw==]
- FM33076 - Safety Data Sheet. Fluorochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFITqrvP2oUK3aOJ9L2dmY1G_9ucHkkqiP8klmQd3ZVWJJ8N1EEZXjcw4_6Dh6cOx0n-CMszc_]
- 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. PubChem, National Center for Biotechnology Information. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/hrQBQcKe1TZG8XWHA3so1Of7M8CoHAqS3JubeKwRB-3FCHpeWS9i3ReVdF5SLmJOnn87gmpGtTwlmkU75ZwcDvxvOty1oRh7ZjJnLwEbWYX>]
- SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYIHQnV4wErWK5br1UO2aA5HZYytuL83w0Z_hJFmqcjc7AJtp_xmTN3DnyjcPYNLIrumhsPybVU8A==]
- Preparation method of 4-trifluoromethyl benzonitrile. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYCPGPJFtMt6ac50MNL_atZW4aZWQpgCDMfo4wdQuXqXgKL1PqYmxl_HgZJ7gp8hnhPAEvhKBFar6VQQ==]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPhCVnQlQFqUuv3gHJgAnt1YNMA8Hpxz4MBPTn6TDvM9EUqnrCv6Anbibmuo9DU5Om6zwXsR5WnojUGyr_X7WjIWvswAB]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyu0s39GXk8Wz8Dk_ZMPoGjKbrSNll8pOmJnCwhFgoelVC8fayhdHf6HclGRsRe5MBDjdYbw1QTzF0eDF1v8QUhy0SPQr1nzjc]
- 4-(Trifluoromethyl)benzonitrile. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxMhlnrGeOCfEePznmvjqltPm0R2m3ID18QWDXlAxTCHixICDxE6abXb8AU5zF6gCR9hTgRfgGh_wul_IQ1PR_YcHdBDzLxWx4]
- 3-(Trifluoromethyl)benzonitrile 99%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6vQyDt512_CwgEDKwC6pnOTJ0KgvzXud5Q3T7FChlo6eXBBPBuFoiZoJDxh6Q7wPOzIF8_g3mWqFtZUCCj]
- 4-(Trifluoromethyl)benzonitrile 99%. Sigma-Aldrich. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx6VE-ZxhNN4zVzw4Exx5Ri8mxSXRhKdxL0jfzMm8VBPC4A>]
- 4-Fluoro-3-(trifluoromethyl)benzonitrile. Chemsoc. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUwWnBl8lfsgr8RDNwcyOqStD4gkgrigMJLvgfn6VJ5bPkKH4IFbA=>]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/mdlcaJdM7GQHzCnRqWZX4HEgDRol6dxG5lmyO47Q0f4zexJ0y_qXrZeRB20fz1C4nRdR4ksG91glvZplgN0=]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/73RSxadxK2pNXg8AH2HEwWxgPaoQ3hPHD0ioOny_tjUdpBFCCJB-fPUm-CAyuOdw7K-ihV581Z3Y1M=]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/8WPNjU_6_c3xwUoZxq3-1zoFTf0qIRY6Zjs27vOU52Tt8M9jY0XVGpRQSL75zVf5LMxzBGISeX0yrAJQ=]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 261952-06-1 | 4-Methyl-3-(trifluoromethyl)benzonitrile - Alachem Co., Ltd. [alachem.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Methyl-3-(trifluoromethyl)benzonitrile, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. bocsci.com [bocsci.com]
- 8. 4-Methyl-3-(trifluoromethyl)benzonitrile | C9H6F3N | CID 2775598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data, Supplier China [nj-finechem.com]
- 10. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7 | Chemsoc [chemsrc.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]

• To cite this document: BenchChem. [4-Methyl-3-(trifluoromethyl)benzonitrile CAS number 261952-06-1]. BenchChem, [2026]. [Online PDF]. Available

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.